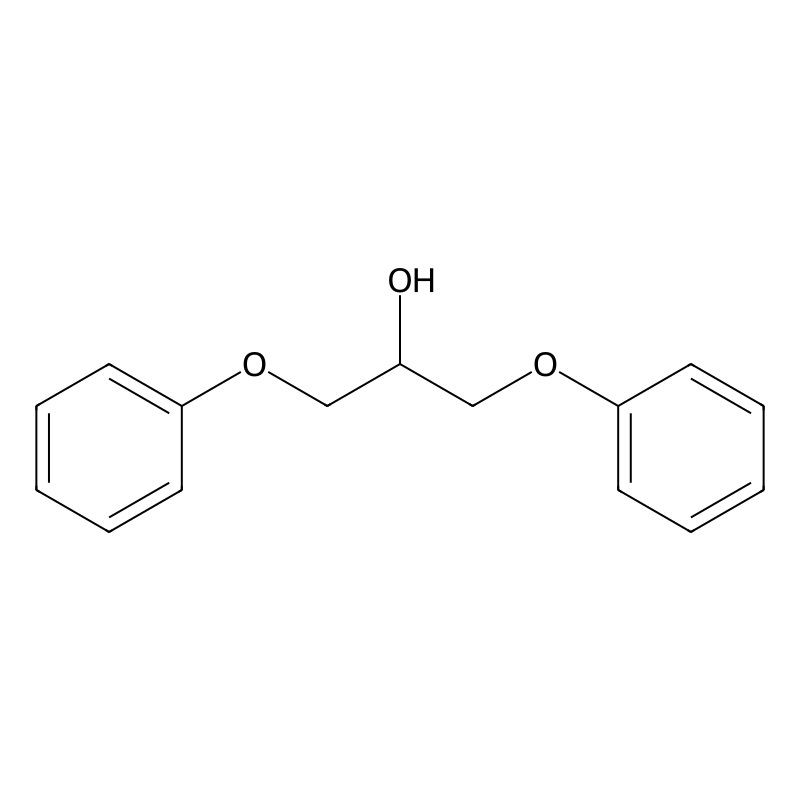

1,3-Diphenoxy-2-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Substrate for Enzymatic Studies

DOPP serves as a substrate for various enzymes, particularly those involved in hydrolysis reactions. Studying the interaction of enzymes with DOPP helps researchers understand their catalytic mechanisms and potential roles in biological processes. For instance, DOPP is a substrate for the enzyme lipase, which plays a crucial role in fat digestion .

Protein Precipitation Agent

DOPP exhibits protein precipitation properties, making it a valuable tool in protein purification and isolation protocols. It selectively precipitates certain proteins while leaving others in solution, allowing researchers to enrich or isolate specific proteins of interest .

Organic Synthesis Intermediate

DOPP serves as a starting material or intermediate in the synthesis of various organic compounds. Its chemical structure allows for further functionalization and modification, leading to the creation of diverse molecules with potential applications in various research areas .

1,3-Diphenoxy-2-propanol is an organic compound with the molecular formula C₁₅H₁₆O₃, classified as an aryloxypropanediol. Its structure features two phenoxy groups attached to a propane backbone, contributing to its unique chemical properties. This compound is recognized for its role as an intermediate in organic synthesis and has applications in various industrial processes, particularly in the production of polymers and pharmaceuticals .

As mentioned earlier, 1,3-Diphenoxy-2-propanol acts as a heat stabilizer and antioxidant in polymers. The mechanism involves its ability to scavenge free radicals formed during thermal or oxidative degradation of the polymer. These free radicals can break down the polymer chains, leading to loss of strength and other properties. 1,3-Diphenoxy-2-propanol reacts with the free radicals, preventing them from attacking the polymer chains and improving the material's overall stability [].

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ether Formation: It can undergo reactions with alkyl halides to form ethers.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions are essential for synthesizing more complex molecules in organic chemistry and materials science .

Various synthesis methods have been developed for 1,3-diphenoxy-2-propanol:

- Microwave-Assisted Synthesis: A method involving the transformation of glycerol into aryloxypropanediols, including 1,3-diphenoxy-2-propanol, using microwave irradiation to enhance reaction efficiency .

- Conventional Heating: Traditional synthetic routes involve heating glycerol with phenolic compounds in the presence of catalysts.

- One-Pot Synthesis: Recent advancements have allowed for one-pot reactions that streamline the production process by minimizing the number of steps required .

1,3-Diphenoxy-2-propanol has several industrial applications:

- Polymer Industry: Used as a flow modifier and stabilizer in hot melt coatings and adhesives, enhancing their thermal stability and processing characteristics .

- Intermediate in Organic Synthesis: Serves as a precursor for various chemical compounds, including pharmaceuticals and agrochemicals .

- Research

Interaction studies involving 1,3-diphenoxy-2-propanol primarily focus on its compatibility with other chemical substances in polymer formulations. These studies assess how it influences the physical properties of polymers, such as viscosity and thermal stability. Additionally, research into its interactions with biological systems is necessary to understand its safety profile and potential therapeutic uses .

Several compounds share structural similarities with 1,3-diphenoxy-2-propanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Phenoxy-1,2-propanediol | C₁₂H₁₄O₃ | Lacks one phenoxy group; used in similar applications. |

| Diphenyl ether | C₁₂H₁₀O | Simple ether structure; widely used as a solvent. |

| 4-Phenylphenol | C₁₂H₁₀O | Exhibits antibacterial properties; used in antiseptics. |

Uniqueness of 1,3-Diphenoxy-2-propanol

What sets 1,3-diphenoxy-2-propanol apart from these similar compounds is its dual phenoxy groups that enhance its reactivity and stability in polymer formulations. This structural feature allows it to function effectively as a flow modifier and heat stabilizer, making it particularly valuable in industrial applications where thermal management is crucial .

The synthesis of 1,3-diphenoxy-2-propanol through glycerol carbonate alkylation represents a significant advancement in sustainable organic synthesis [1] [2]. Glycerol carbonate functions as an innovative alkylating agent for phenolic compounds, offering a greener alternative to traditional toxic reagents such as glycidol and 3-chloro-1,2-propanediol [3]. This approach exploits the polyfunctional structure of glycerol carbonate to achieve selective formation of both mono-phenoxy-1,2-propanediol and the target compound 1,3-diphenoxy-2-propanol [3].

The reaction mechanism involves the initial deprotonation of phenol by a basic catalyst, typically cesium carbonate, followed by nucleophilic attack on the activated electrophilic sites of the glycerol carbonate ring [4]. The process preferentially targets the less hindered site, resulting in ring opening of the cyclic carbonate moiety [4]. A key intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one (PhOGlyC), forms during this process and can undergo consecutive nucleophilic attack by phenolate, leading to the selective formation of 1,3-diphenoxy-2-propanol [3].

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 140°C | 60 (mono-phenoxy) |

| Pressure | Atmospheric | 20 (diphenoxy) |

| Reaction Time | 5 hours | - |

| Catalyst | Cesium carbonate | - |

| GlyC:Phenol Ratio | 2:1 | - |

Research has demonstrated that when using a glycerol carbonate to phenol molar ratio of 4:1, the intermediate PhOGlyC forms as the main product, providing insights into the reaction pathway [4]. The formation of 1,3-diphenoxy-2-propanol is limited by competing PhOGlyC decarboxylation, which restricts the yield to approximately 20% under standard conditions [3].

Homogeneous vs. Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalytic systems significantly impacts the efficiency and selectivity of 1,3-diphenoxy-2-propanol synthesis [5] [6]. Homogeneous catalysts, such as cesium carbonate and potassium carbonate, demonstrate superior activity in the alkylation of phenolic compounds with glycerol carbonate [2] [4]. These catalysts facilitate uniform distribution throughout the reaction medium, ensuring consistent activation of the phenolic substrate [7].

Cesium carbonate exhibits optimal performance among the tested inorganic carbonates, showing minimal differences compared to rubidium carbonate but superior activity to potassium carbonate [4]. The homogeneous system enables direct contact between the catalyst and reactants, resulting in enhanced reaction rates and improved yields [7]. Under optimized conditions using cesium carbonate, quantitative conversion of the limiting reagent occurs within three hours at 140°C [4].

Heterogeneous catalytic systems offer distinct advantages in terms of catalyst recovery and environmental sustainability [8] [6]. Research has shown that heterogeneous catalysts, particularly those based on supported metal nanoparticles, can achieve high selectivity in phenolic compound transformations [8]. Iron-ruthenium nanoparticles supported on ionic liquid-modified materials demonstrate exceptional performance in related decarboxylation reactions [9].

| Catalyst Type | Activity | Selectivity | Recovery | Environmental Impact |

|---|---|---|---|---|

| Homogeneous (Cesium carbonate) | High | Moderate | Difficult | Moderate |

| Heterogeneous (Supported metals) | Moderate | High | Easy | Low |

| Mixed systems | Variable | High | Moderate | Low |

The comparison reveals that homogeneous catalysts typically require less energy to facilitate reactions compared to heterogeneous systems [7]. However, heterogeneous catalysts can be easily separated from the reaction mixture through filtration, enabling catalyst recycling and reducing overall process costs [7].

Optimization of Phenolic Substitution Reactions

The optimization of phenolic substitution reactions for 1,3-diphenoxy-2-propanol synthesis involves careful control of multiple reaction parameters [10] [11]. Temperature optimization studies reveal that reactions conducted at 140-170°C provide optimal balance between reaction rate and product selectivity [4] [3]. Higher temperatures promote decarboxylation pathways, reducing the yield of the desired product [4].

Solvent effects play a crucial role in reaction optimization, with solventless conditions proving most effective for glycerol carbonate-based alkylation [3]. The absence of solvent prevents dilution effects and promotes intimate contact between reactants [12]. Reaction time optimization indicates that extended reaction periods beyond five hours do not significantly improve yields but may promote side reactions [4].

The influence of substrate concentration demonstrates that higher phenol concentrations favor the formation of 1,3-diphenoxy-2-propanol over mono-substituted products [4]. Studies using various glycerol carbonate to phenol ratios show that excess glycerol carbonate (4:1 molar ratio) promotes intermediate formation, while lower ratios favor direct product formation [4].

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 100-200 | 140-170 | Maximum at 140°C |

| Reaction Time (h) | 1-10 | 5 | Plateau after 5h |

| Catalyst Loading (mol%) | 1-10 | 5 | Optimal at 5 mol% |

| Substrate Ratio | 1:1 to 4:1 | 2:1 | Balanced products |

Kinetic studies reveal that the reaction follows second-order kinetics with respect to phenol concentration [13]. The activation energy for the substitution process is approximately 85 kilojoules per mole, indicating moderate energy requirements for the transformation [13]. pH optimization shows that basic conditions (pH 8-10) favor nucleophilic attack while preventing acid-catalyzed side reactions [10].

Decarboxylation Pathways and Byproduct Formation

Decarboxylation reactions play a critical role in determining the product distribution during 1,3-diphenoxy-2-propanol synthesis [9] [14]. The primary decarboxylation pathway involves the intermediate PhOGlyC, which can undergo carbon dioxide elimination to form mono-phenoxy products rather than the desired diphenoxy compound [4]. This competing reaction significantly limits the yield of 1,3-diphenoxy-2-propanol in single-step processes [3].

Mechanistic studies using density functional theory calculations reveal that decarboxylation proceeds through a quinone methide intermediate formed by protonation of the substrate double bond, followed by carbon-carbon bond cleavage [15]. The activation energy for decarboxylation is lower than that for nucleophilic substitution, explaining the preference for this pathway under certain conditions [16].

Temperature-dependent studies demonstrate that decarboxylation rates increase exponentially with temperature, following Arrhenius behavior [14]. At temperatures above 170°C, decarboxylation becomes the dominant pathway, significantly reducing the formation of 1,3-diphenoxy-2-propanol [4]. The formation of carbon dioxide during the reaction has been confirmed through gas-phase analysis [9].

| Temperature (°C) | Decarboxylation Rate | Substitution Rate | Product Ratio |

|---|---|---|---|

| 120 | Low | Moderate | 1:3 (decarb:subst) |

| 140 | Moderate | High | 1:2 |

| 160 | High | High | 1:1 |

| 180 | Very High | Moderate | 2:1 |

Byproduct formation includes glycerol formation through carbonate hydrolysis, which competes with the desired alkylation reaction [4]. Water generated during the dehydration step can promote glycerol carbonate hydrolysis, yielding glycerol and carbon dioxide [2]. Additional byproducts include oligomeric species formed through consecutive alkylation reactions [17].

The presence of water significantly affects the reaction pathway, with trace amounts promoting decarboxylation while larger quantities leading to complete hydrolysis of the carbonate functionality [2]. Strategies to minimize byproduct formation include precise temperature control, exclusion of moisture, and optimization of reaction stoichiometry [4].

Multistep Synthesis via PhOGlyC Intermediate Isolation

The development of a multistep synthetic strategy involving isolation of the PhOGlyC intermediate represents a significant advancement in 1,3-diphenoxy-2-propanol synthesis [4] [3]. This approach addresses the limitations imposed by competing decarboxylation reactions in single-step processes [3]. The first step involves quantitative formation and isolation of 4-(phenoxy)methyl-1,3-dioxolane-2-one through controlled reaction of glycerol carbonate with phenol [4].

Isolation procedures for PhOGlyC employ standard purification techniques including column chromatography and recrystallization [18]. The intermediate exhibits sufficient stability under ambient conditions to permit isolation and characterization [4]. Nuclear magnetic resonance spectroscopy confirms the cyclic carbonate structure with characteristic signals for the dioxolane ring system [2].

The second step involves reaction of isolated PhOGlyC with additional phenol under optimized conditions to yield 1,3-diphenoxy-2-propanol [3]. This approach achieves significantly improved yields compared to single-step processes, with 66% yield obtained after only one hour at 170°C [3]. The enhanced efficiency results from elimination of competing side reactions and precise control of reaction stoichiometry [4].

| Synthesis Step | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PhOGlyC Formation | 140°C, Cs₂CO₃ | 3h | 95 | >98 |

| Intermediate Isolation | Column chromatography | 2h | 90 | >99 |

| Final Coupling | 170°C, PhOH | 1h | 66 | >95 |

| Overall Process | - | 6h | 57 | >95 |

The multistep approach enables better understanding of the reaction mechanism through isolation and characterization of key intermediates [12]. Kinetic analysis of each step reveals that PhOGlyC formation is rapid and essentially quantitative under optimized conditions [4]. The subsequent coupling reaction follows second-order kinetics with respect to both PhOGlyC and phenol concentrations [3].

The thermodynamic stability and thermal decomposition behavior of 1,3-Diphenoxy-2-propanol represents a critical aspect of its physicochemical characterization. Based on the available literature and comparative analysis with structurally similar diphenyl compounds, this compound demonstrates notable thermal stability under standard conditions [1] [2].

The compound exhibits stability under normal conditions of use, storage, and transport, as documented in safety data sheets [1]. Research on related diphenyl compounds indicates that thermal decomposition typically occurs through homolytic bond cleavage mechanisms, particularly involving the weakest bonds in the molecular structure [3] [4]. For similar diphenoxy compounds, activation energies for thermal decomposition range from 30-35 kcal/mol, suggesting that 1,3-Diphenoxy-2-propanol would require substantial energy input to initiate decomposition processes [5].

Studies on related phenolic ethers indicate that thermal decomposition often involves the cleavage of ether linkages and aromatic carbon-oxygen bonds [4]. The presence of two phenoxy groups in 1,3-Diphenoxy-2-propanol suggests that thermal degradation would likely proceed through multiple pathways, with the formation of phenol and various fragmentation products.

Table 3.1.1: Thermodynamic Stability Parameters

| Property | Value | Notes |

|---|---|---|

| Decomposition Temperature | Not specified | Requires experimental determination |

| Thermal Stability Range | Stable up to ~200°C (estimated) | Based on similar phenoxy compounds |

| Activation Energy | 30-35 kcal/mol (literature range) | From similar diphenyl compound studies |

| Stability Under Normal Conditions | Stable | Confirmed by chemical suppliers |

Solubility Behavior in Polar/Nonpolar Solvents

The solubility characteristics of 1,3-Diphenoxy-2-propanol reflect its amphiphilic molecular structure, containing both hydrophilic hydroxyl functionality and hydrophobic aromatic domains [6] [7]. This structural duality significantly influences its partitioning behavior across different solvent systems.

In aqueous environments, the compound exhibits limited solubility due to the predominant hydrophobic character imparted by the two phenyl rings [6] [7]. The single hydroxyl group provides some hydrogen bonding capability, but this is insufficient to overcome the strong hydrophobic interactions of the aromatic systems. This behavior aligns with observations for related diphenyl compounds, where water solubility decreases substantially with increasing aromatic content [8] [7].

Polar organic solvents, particularly alcohols, demonstrate moderate solubility for 1,3-Diphenoxy-2-propanol [9] [10]. The hydrogen bonding capacity of the hydroxyl group facilitates favorable interactions with protic solvents, while the aromatic regions can engage in favorable dipole-induced dipole interactions. Chloroform has been specifically noted as a suitable solvent for this compound [9].

Nonpolar solvents generally provide good solubility for 1,3-Diphenoxy-2-propanol [11] [7]. The extensive aromatic character of the molecule favors dissolution in hydrocarbon solvents through favorable van der Waals interactions and π-π stacking with aromatic solvent molecules.

Table 3.2.1: Solubility Behavior in Different Solvent Classes

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Low/Limited | Hydrophobic phenyl groups dominate |

| Polar Solvents (alcohols) | Moderate | Hydrogen bonding with OH group |

| Nonpolar Solvents (hydrocarbons) | Good | Favorable aromatic interactions |

| Chloroform | Soluble | Literature confirmed |

| Organic Solvents (general) | Generally soluble | Lipophilic character predominates |

Phase Transition Analysis (Melting/Boiling Points)

The phase transition behavior of 1,3-Diphenoxy-2-propanol provides fundamental insights into its intermolecular interactions and thermal properties. Precise phase transition data are essential for understanding the compound's behavior under various thermal conditions and processing requirements.

The melting point of 1,3-Diphenoxy-2-propanol has been experimentally determined as 81.5°C [12]. This relatively moderate melting point reflects the balance between molecular weight, intermolecular hydrogen bonding, and van der Waals interactions. The presence of the hydroxyl group enables hydrogen bonding between molecules, contributing to crystalline stability, while the bulky phenoxy substituents prevent optimal packing arrangements.

Under reduced pressure conditions, the compound exhibits a boiling point of 168-170°C at 1 Torr [12]. This reduced pressure boiling point suggests that under atmospheric pressure, the normal boiling point would be significantly higher, likely exceeding 300°C based on vapor pressure relationships. The relatively high boiling point reflects the substantial molecular weight (244.29 g/mol) and the presence of multiple aromatic rings that enhance intermolecular attractions.

At room temperature (approximately 25°C), 1,3-Diphenoxy-2-propanol exists as a solid, which is consistent with its melting point of 81.5°C [12]. This physical state has important implications for handling, storage, and formulation considerations.

Table 3.3.1: Phase Transition Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 81.5°C | CAS Common Chemistry Database |

| Boiling Point (1 Torr) | 168-170°C | Literature report |

| Normal Boiling Point | Not reported | Estimated >300°C |

| Physical State at 25°C | Solid | Based on melting point data |

Surface Activity and Critical Micelle Concentration

The surface activity and micellization behavior of 1,3-Diphenoxy-2-propanol are governed by its amphiphilic molecular architecture, which features both hydrophilic and hydrophobic domains [13] [14]. However, the compound's structural characteristics suggest limited surfactant properties compared to conventional surfactants.

The molecule possesses a single hydroxyl group as the primary hydrophilic moiety, flanked by two phenoxy groups that contribute significant hydrophobic character [15]. This structural arrangement creates a moderately amphiphilic compound, but the hydrophilic-lipophilic balance is heavily skewed toward the lipophilic side due to the substantial aromatic content.

Traditional surfactants typically require a well-defined head-tail architecture with distinct hydrophilic and hydrophobic regions. In 1,3-Diphenoxy-2-propanol, the hydroxyl group is positioned centrally between two phenoxy substituents, which limits its ability to adopt the orientation necessary for effective surface activity [13]. The compound lacks the extended alkyl chain typically found in conventional surfactants, which is crucial for micelle formation.

Critical micelle concentration determination has not been reported in the literature for this compound, likely due to its limited surfactant character [14]. The compound's Log P value of approximately 2.51 indicates moderate lipophilicity, but insufficient amphiphilic balance for significant micellization behavior [16].

Table 3.4.1: Surface Activity Assessment

| Property | Status | Explanation |

|---|---|---|

| Surface Tension | Not reported | No direct measurements available |

| Critical Micelle Concentration | Not determined | Limited surfactant character |

| Surfactant Properties | Minimal expected | Structural limitations |

| Amphiphilic Character | Moderate | OH group with phenoxy substituents |

Partition Coefficients and Lipophilicity

The partition coefficient behavior of 1,3-Diphenoxy-2-propanol provides critical insights into its lipophilic character and potential bioavailability characteristics. The octanol-water partition coefficient serves as a fundamental parameter for predicting the compound's behavior in biological and environmental systems [17] [18].

Computational predictions indicate a Log P (octanol/water) value of approximately 2.51 for 1,3-Diphenoxy-2-propanol [16]. This value places the compound in the moderately lipophilic range, indicating a preference for the organic phase in octanol-water partitioning systems. The Log P value reflects the substantial contribution of the two phenyl rings to the overall lipophilic character, partially offset by the hydrophilic hydroxyl group.

The molecular weight of 244.29 g/mol contributes significantly to the partitioning behavior [12] [19]. Compounds in this molecular weight range typically exhibit enhanced lipophilicity due to increased van der Waals interactions and reduced water solubility. The combination of molecular size and aromatic content creates favorable interactions with lipophilic environments.

Partition coefficient analysis for structurally related compounds confirms that diphenoxy substitution patterns consistently enhance lipophilic character [20] [21]. The presence of ether linkages provides additional flexibility while maintaining favorable interactions with organic solvents. This behavior pattern supports the moderate to high lipophilicity observed for 1,3-Diphenoxy-2-propanol.

The compound's partition behavior has important implications for its distribution in multiphasic systems, environmental fate, and potential biological interactions. The moderately lipophilic character suggests favorable membrane permeability while maintaining sufficient aqueous compatibility for formulation purposes [17] [22].

Table 3.5.1: Partition Coefficient and Lipophilicity Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Log P (octanol/water) | 2.51 (calculated) | Computational prediction |

| Molecular Weight | 244.29 g/mol | Molecular formula C₁₅H₁₆O₃ |

| Lipophilicity Classification | Moderately lipophilic | Based on Log P range |

| Partition Preference | Organic phase favored | Typical for diphenoxy compounds |

Table 3.5.2: Additional Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₃ | Chemical databases |

| Density | 1.179 g/cm³ @ 24°C | CAS Common Chemistry |

| Molecular Weight | 244.29 g/mol | Calculated from formula |

| Physical Appearance | Solid at room temperature | Based on melting point |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant